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1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine
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Overview
Description
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine is an organic compound that features a benzodioxepin ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety: The benzodioxepin intermediate is then reacted with a pyrrolidine derivative, often using a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxepin ring and pyrrolidine moiety may interact with specific sites on these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
- 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methylpyridinium
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
Uniqueness: 1-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine is unique due to its specific combination of the benzodioxepin ring and pyrrolidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13-11-17-14(16-10-12(13)5-1)9-15-7-3-4-8-15/h1-2,5-6,14H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWDOQNMGGMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2OCC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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